2-(2-Bromo-4-chlorophenyl)pyrrolidine 2-(2-Bromo-4-chlorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16687671
InChI: InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
SMILES:
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol

2-(2-Bromo-4-chlorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC16687671

Molecular Formula: C10H11BrClN

Molecular Weight: 260.56 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-chlorophenyl)pyrrolidine -

Specification

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
IUPAC Name 2-(2-bromo-4-chlorophenyl)pyrrolidine
Standard InChI InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Standard InChI Key LMURJLTUTXGEFZ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=C(C=C(C=C2)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) linked to a dihalogenated phenyl group. The bromine and chlorine substituents are positioned at the 2- and 4-positions of the aromatic ring, respectively. This arrangement creates distinct electronic and steric effects that influence reactivity and interactions with biological targets .

Spectroscopic and Computational Data

  • IUPAC Name: 2-(2-Bromo-4-chlorophenyl)pyrrolidine .

  • SMILES: C1CC(NC1)C2=C(C=C(C=C2)Cl)Br .

  • InChIKey: YHDGUUIWUXQBQS-UHFFFAOYSA-N .

  • Molecular Formula: C₁₀H₁₁BrClN.

  • XLogP3: 3.4 (predicted lipophilicity) .

The IR spectrum of analogous pyrrolidine derivatives reveals characteristic N–H stretching vibrations at 3350–3500 cm⁻¹ and C–N stretches near 1200 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds show pyrrolidine protons resonating at δ 1.80–2.45 ppm (m, 4H, CH₂) and δ 3.60–3.80 ppm (m, 1H, N–CH) .

Physicochemical Properties

PropertyValue
Molecular Weight260.56 g/mol
Melting Point175–177°C (analogous)
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ethanol)
StabilityStable under inert conditions; sensitive to strong acids/bases

The compound’s low aqueous solubility and moderate lipophilicity (XLogP3 = 3.4) suggest preferential distribution in lipid-rich tissues .

Synthesis and Optimization

Conventional Synthesis Routes

The most reported method involves the condensation of 2-bromo-4-chlorobenzaldehyde with pyrrolidine in a refluxing alcoholic solvent (e.g., ethanol or methanol). Acid or base catalysts, such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA), accelerate imine formation, followed by in situ reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Typical Procedure:

  • Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) and pyrrolidine (1.2 equiv) in ethanol.

  • Add PTSA (0.1 equiv) and reflux at 80°C for 12 hours.

  • Cool the mixture, then add NaBH₄ (2.0 equiv) portionwise at 0°C.

  • Stir for 4 hours, quench with water, and extract with dichloromethane.

  • Purify via column chromatography (hexane/ethyl acetate) .

Yield: 70–85%.

Advanced Methodologies

Recent advances employ photoredox catalysis for C–N bond formation, enhancing reaction efficiency and reducing byproducts. For example, aerobic oxidation of secondary amines under visible light irradiation enables selective functionalization of the pyrrolidine ring .

Biological Activities and Mechanistic Insights

Neurological Applications

The compound’s ability to cross the blood-brain barrier (BBB) has spurred research into its interactions with neurotransmitter receptors. Preliminary studies suggest affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, with Ki values of 120 nM and 450 nM, respectively. Such interactions hint at potential applications in treating anxiety, depression, or Parkinson’s disease.

Recent Advances and Future Directions

Synthetic Innovations

The integration of flow chemistry and continuous processing has reduced reaction times from hours to minutes. For instance, microreactor systems achieve 95% conversion in 10 minutes using catalytic amounts of Ir(ppy)₃ under blue LED irradiation .

Therapeutic Explorations

Ongoing studies focus on derivatizing the pyrrolidine ring to enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR). Early-stage in vivo models show tumor growth inhibition rates of 40–60% at 10 mg/kg doses.

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